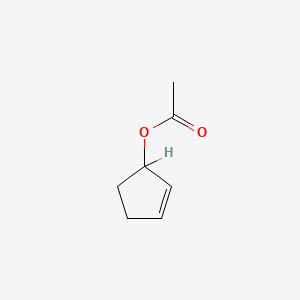

2-(1-Cyclopentenyl) acetate

Description

Contextual Significance in Synthetic Organic Chemistry

The significance of 2-(1-cyclopentenyl) acetate (B1210297) in synthetic organic chemistry lies in its role as a stable, isolable precursor to a specific cyclopentanone (B42830) enolate. Enolates are critical intermediates in the formation of carbon-carbon bonds, but their direct generation from unsymmetrical ketones can often lead to mixtures of regioisomers. Enol acetates, such as 2-(1-cyclopentenyl) acetate, provide a solution to this challenge. They can be prepared with high regioselectivity from the parent ketone, cyclopentanone, and subsequently used to generate the desired enolate anion with precision. researchgate.net

This controlled generation of a specific enolate is crucial for achieving selectivity in reactions such as alkylations, aldol (B89426) condensations, and Michael additions. researchgate.netresearchgate.net For instance, the reaction of an enol acetate with organolithium reagents can produce a lithium enolate, which can then be selectively alkylated. This strategy allows for the construction of complex molecular architectures with a high degree of control over the position of new substituents on the cyclopentane (B165970) ring. researchgate.net

Furthermore, enol acetates are valuable substrates in a variety of transition metal-catalyzed reactions. They can participate in cross-coupling reactions, providing access to functionalized alkenes. researchgate.net The enol acetate moiety can also be involved in enantioselective transformations, such as the Tsuji allylation, which allows for the creation of chiral centers with high enantiomeric excess. acs.org This capability is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where specific stereochemistry is often essential for activity. The ability to undergo these transformations makes this compound and related cyclic enol acetates powerful tools for the stereoselective and regioselective synthesis of complex cyclopentane-containing targets.

Historical Perspectives on Cyclic Enol Acetate Chemistry

The study of enol acetates dates back to early investigations into the tautomerism of ketones. The concept of keto-enol tautomerism, where a ketone or aldehyde is in equilibrium with its enol form, is a fundamental principle in organic chemistry. pearson.com Enol acetates were initially explored as "trapped" or stabilized forms of the transient enol tautomer, allowing for their isolation and characterization.

Early methods for the preparation of enol acetates often involved the reaction of ketones with acetic anhydride (B1165640) under acidic or basic conditions. chemicalbook.com These methods, while effective, sometimes lacked the high regioselectivity desired for more complex synthetic applications. Over time, significant advancements were made in the selective synthesis of enol acetates. The development of methods using reagents like isopropenyl acetate or employing specific catalysts, such as montmorillonite (B579905) clay, provided more efficient and selective routes to these compounds. researchgate.netresearchgate.net

The synthetic utility of enol acetates began to be more broadly appreciated with the advent of modern organometallic chemistry. The discovery that enol acetates could serve as precursors to cleanly generate specific enolates was a significant breakthrough. researchgate.net This allowed chemists to circumvent issues with regioselectivity often encountered in the direct deprotonation of unsymmetrical ketones.

In more recent decades, the chemistry of enol acetates has been further enriched by their use in transition metal-catalyzed reactions. researchgate.netacs.org Palladium-catalyzed reactions, in particular, have demonstrated the versatility of enol acetates in forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The development of electrochemical methods has also provided new, environmentally friendly ways to functionalize enol acetates. organic-chemistry.org This historical progression highlights the evolution of enol acetates from chemical curiosities to indispensable tools in the synthetic organic chemist's toolbox.

Structural Basis for Synthetic Utility

The synthetic utility of this compound is intrinsically linked to its molecular structure. The key features are the carbon-carbon double bond of the cyclopentene (B43876) ring and the adjacent acetate group, which together form the enol acetate functionality. This arrangement of atoms dictates the compound's reactivity and its utility as a synthetic intermediate.

The double bond of the enol acetate is electron-rich due to the oxygen atom of the acetate group, which can donate electron density through resonance. This increased nucleophilicity makes the double bond susceptible to attack by a wide range of electrophiles. wikipedia.org This reactivity is central to many of the transformations that enol acetates undergo.

The acetate group, while activating the double bond, can also function as a leaving group in certain reactions. For example, in the presence of a suitable catalyst, the acetate can be displaced by a nucleophile. More commonly, the entire enol acetate unit is used to generate a cyclopentanone enolate. This is typically achieved by reacting the enol acetate with a strong base, such as an organolithium reagent, which cleaves the acetyl group and generates the corresponding lithium enolate with high regiochemical fidelity. researchgate.net

The five-membered ring of this compound imposes conformational constraints that can influence the stereochemical outcome of reactions. The relatively planar nature of the double bond and the defined geometry of the ring can lead to high levels of stereoselectivity in addition reactions and other transformations. nih.gov

Table 1: Selected Physicochemical and Spectroscopic Data for this compound and Related Compounds Below is a compilation of data for this compound and its parent ketone, cyclopentanone, which is useful for its characterization and in understanding its chemical behavior.

| Property | This compound | Cyclopentanone |

| Molecular Formula | C₇H₁₀O₂ aablocks.com | C₅H₈O |

| Molecular Weight | 126.15 g/mol aablocks.com | 84.12 g/mol |

| Boiling Point | 48 °C at 11 Torr chemicalbook.com | 130.6 °C at 760 Torr |

| Density | 1.007 g/cm³ chemicalbook.com | 0.948 g/cm³ |

| ¹³C NMR (CDCl₃, ppm) | Data not widely available in literature. Expected peaks around 169 (C=O), 140 (C=C-O), 110 (C=C), and in the aliphatic region. | 220.3 (C=O), 38.4 (α-CH₂), 23.2 (β-CH₂) |

| ¹H NMR (CDCl₃, ppm) | Data not widely available in literature. Expected peaks around 5.5 (vinylic H), 2.1 (acetyl CH₃), and in the aliphatic region for ring protons. | 2.05 (m, 4H, α-CH₂), 1.85 (m, 4H, β-CH₂) |

Note: Specific NMR data for this compound is not consistently reported across standard databases. The expected chemical shifts are based on general principles of NMR spectroscopy for similar structures.

The structural features and resulting reactivity make this compound a valuable building block in organic synthesis, enabling the controlled and selective construction of complex molecules containing a cyclopentane ring.

Structure

3D Structure

Properties

IUPAC Name |

cyclopent-2-en-1-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-6(8)9-7-4-2-3-5-7/h2,4,7H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTLGVPTXJYPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942859 | |

| Record name | Cyclopent-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20657-21-0 | |

| Record name | Acetic acid, cyclopent-2-en-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020657210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopent-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Cyclopentenyl Acetate and Its Stereoisomers

Classical Preparative Routes

The traditional synthesis of 2-(1-Cyclopentenyl) acetate (B1210297) relies on well-established organic reactions, primarily focusing on direct esterification or the trapping of an enol intermediate.

Esterification Reactions of Cyclopentenols

One of the most direct methods for preparing 2-(1-Cyclopentenyl) acetate is the esterification of its corresponding alcohol precursor, 1-cyclopenten-1-ol. This transformation can be achieved using several standard acylation methods. The acid-catalyzed Fischer esterification, involving the reaction of the alcohol with acetic acid, is a fundamental approach, though often hampered by equilibrium limitations.

More efficient and common methods involve the use of more reactive acylating agents such as acetic anhydride (B1165640) or acetyl chloride. These reactions are typically performed in the presence of a base, like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl or acetic acid) and catalyze the reaction. Enzymatic esterification using lipases has also been reported for similar systems, offering a milder and more selective alternative. medcraveonline.com

| Acetylating Agent | Catalyst/Base | Typical Byproduct | General Conditions |

|---|---|---|---|

| Acetic Acid | Strong Acid (e.g., H₂SO₄) | Water | Reflux, equilibrium conditions |

| Acetic Anhydride | Pyridine, DMAP | Acetic Acid | Room temperature or mild heating |

| Acetyl Chloride | Triethylamine, Pyridine | HCl | Often performed at 0 °C to room temperature |

| Vinyl Acetate | Lipase (e.g., Novozym 435) | Acetaldehyde | Mild temperature, organic solvent |

Enol Acetylation Strategies

An alternative and widely used classical route involves the acetylation of an enol or enolate derived from cyclopentanone (B42830). This strategy takes advantage of the keto-enol tautomerism of the starting ketone. scispace.com Cyclopentanone can be deprotonated using a suitable base to form a nucleophilic enolate, which is then "trapped" by a reactive acetylating agent to form the enol acetate.

The choice of base and reaction conditions can influence the regioselectivity of enolate formation in substituted cyclopentanones, but for the parent compound, only one enolate is possible. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are highly effective for generating the enolate quantitatively. The enolate is then quenched with acetic anhydride or acetyl chloride to yield this compound. Theoretical studies have shown that cyclohexanone (B45756) has a higher natural enol content than cyclopentanone, making the base-mediated generation of the enolate a crucial step for efficient conversion. scispace.com

| Base | Acetylating Agent | Typical Solvent | Key Characteristics |

|---|---|---|---|

| Lithium Diisopropylamide (LDA) | Acetic Anhydride | Tetrahydrofuran (THF) | Forms kinetic enolate; irreversible deprotonation. |

| Sodium Hydride (NaH) | Acetyl Chloride | Diethyl Ether, THF | Strong, non-nucleophilic base. |

| Triethylamine / Acid Catalyst | Isopropenyl Acetate | None (reagent as solvent) | Thermodynamic control via enol exchange. |

Modern and Stereoselective Synthetic Approaches

Contemporary synthetic chemistry offers more advanced methods for preparing cyclopentenyl acetate structures, with a significant focus on controlling stereochemistry. These approaches are crucial for accessing optically active derivatives for applications in total synthesis and materials science.

Enantioselective Synthesis of Chiral this compound Derivatives

Achieving enantioselectivity in the synthesis of chiral cyclopentenyl systems is a key area of modern research. acs.orgacs.org While the parent this compound is achiral, derivatives with substituents on the ring can be chiral. Methodologies to synthesize these compounds enantioselectively include:

Kinetic Resolution: This strategy involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer of a racemic starting material, such as a racemic substituted cyclopentenol (B8032323). Enzymatic acylation, using lipases with an acyl donor like vinyl acetate, is a common method to selectively acylate one enantiomer, allowing for the separation of the chiral acetate from the unreacted alcohol. acs.org

Asymmetric Catalysis: Chiral catalysts can be used to desymmetrize achiral starting materials. For example, the intramolecular aldol (B89426) reaction of certain achiral tricarbonyl compounds, catalyzed by chiral N-heterocyclic carbenes (NHCs), can produce highly functionalized, optically active cyclopentenes. nih.gov Similarly, nickel-catalyzed desymmetrizing arylative cyclizations of alkynyl malonate esters can generate cyclopentenones with a quaternary stereocenter in high enantiomeric excess. nih.gov These cyclopentenone products can serve as precursors to chiral cyclopentenyl acetates.

Diastereoselective Control in Cyclopentenyl Acetate Formation

When a starting material already contains one or more stereocenters, the goal is to control the formation of new stereocenters relative to the existing ones. This diastereoselective control is fundamental in complex molecule synthesis. For cyclopentenyl systems, this can be achieved by:

Substrate-Controlled Reactions: The inherent stereochemistry of a substrate can direct the approach of reagents. For example, in the reduction of a substituted cyclopentenone to a cyclopentenol, the existing substituents can sterically hinder one face of the molecule, leading to the preferential formation of one diastereomer of the resulting alcohol. Subsequent esterification preserves this stereochemistry in the final acetate product.

Reagent-Controlled Reactions: The use of bulky or stereochemically defined reagents can influence the stereochemical outcome. For instance, the hydroboration of a substituted cyclopentadiene (B3395910) derivative using a bulky, chiral hydroborating agent can lead to the formation of a specific diastereomer of the resulting cyclopentenol, which can then be acylated. orgsyn.org Palladium-catalyzed cycloaddition reactions have also been developed to afford substituted cyclopentanes with high diastereoselectivity. nih.govresearchgate.net

Catalytic Hydrogenation and Reduction Methodologies

Catalytic hydrogenation is a powerful tool for modifying the cyclopentyl ring system. This can be applied either to form the double bond of the target molecule or to reduce it.

Selective Hydrogenation of Cyclopentadienes: A key modern approach is the selective catalytic hydrogenation of a cyclopentadiene precursor. For example, methyl 2,4-cyclopentadiene-1-acetate can be prepared and used as a precursor. orgsyn.org The partial hydrogenation of the diene system to a specific mono-ene requires careful selection of the catalyst and conditions to avoid over-reduction to the fully saturated cyclopentyl acetate. Nickel-based catalysts have been studied for the consecutive hydrogenation of cyclopentadiene, which proceeds through a cyclopentene (B43876) intermediate. researchgate.net Controlling this reaction to stop at the cyclopentene stage is crucial for synthesizing the desired product.

Reduction of this compound: Conversely, the double bond of this compound can be readily reduced to form the saturated analog, cyclopentyl acetate. sigmaaldrich.comthegoodscentscompany.com This reaction is typically carried out using hydrogen gas and a heterogeneous catalyst.

| Catalyst | Substrate | Product | Typical Conditions |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | This compound | Cyclopentyl acetate | H₂ gas, room temperature, atmospheric pressure |

| Platinum(IV) Oxide (PtO₂) | This compound | Cyclopentyl acetate | H₂ gas, ethanol (B145695) or acetic acid solvent |

| Raney Nickel (Raney Ni) | Substituted Cyclopentadiene | Substituted Cyclopentene | H₂ gas, controlled pressure and temperature |

Isomerization Reactions in Preparation

Isomerization represents a key strategy in the synthesis of cyclopentenyl derivatives, allowing for the conversion of readily available precursors into the desired target structures. These reactions often involve the rearrangement of double bonds or the stereochemical inversion of chiral centers.

One established method for preparing alkyl 3-oxo-2-pentyl-1-cyclopentene acetates involves the isomerization of an epoxy-ester precursor. google.com This process is typically facilitated by an acidic isomerization agent, which can include mineral acids, organic protic acids, or Lewis acids. google.com The reaction proceeds by converting an epoxy-ester into the target cyclopentene acetate derivative. google.com For example, methyl 2,3-epoxy-2-pentyl-1-cyclopentylidene acetate can be isomerized to methyl 3-oxo-2-pentyl-1-cyclopentene acetate using this approach. google.com The isomerization is generally carried out at controlled temperatures, often between 5°C and 30°C. google.com

Another relevant isomerization process involves the conversion of 2-(alkylidene)cycloalkanones to 2-alkyl-2-cycloalken-1-ones, which are valuable intermediates. google.com This transformation can be achieved in the presence of a metal catalyst, such as a platinum group metal. google.com Furthermore, it has been demonstrated that the dehydration of 2-(1-hydroxyalkyl)cycloalkanones to form 2-(alkylidene)cycloalkanones, followed by isomerization, can be performed in a single step. google.com This one-pot procedure can be conducted in the presence of an acid and a platinum group metal catalyst. google.com

Gold(I)-catalyzed cycloisomerization of enynyl acetates provides a pathway to dienyl acetate intermediates, which can be trapped to form functionalized 2-cyclopentenones. nih.gov This method highlights the utility of isomerization in constructing the core cyclopentenone ring structure. nih.gov Additionally, the isomerization of unactivated cyclopropanes can be promoted by frustrated Lewis pairs, leading to ring-opened products. thieme-connect.de

The table below summarizes various acidic agents used for the isomerization of epoxy-esters.

| Acidic Isomerization Agent | Type | Reference |

| Sulfuric Acid | Mineral Protic Acid | google.com |

| Organic Protic Acids | Protic Acid | google.com |

| Lewis Acids | Lewis Acid | google.com |

| Acidic Ion Exchange Resins | Solid Acid | google.com |

Advanced Synthetic Techniques

Recent advancements in synthetic organic chemistry have introduced powerful techniques that offer enhanced efficiency, safety, and scalability. Flow chemistry and photoredox catalysis are at the forefront of these innovations, providing novel approaches to the synthesis of complex molecules like cyclopentenyl acetates.

Flow Chemistry Applications in Cyclopentenyl Acetate Synthesis

Flow chemistry, characterized by the continuous movement of reagents through a reactor, offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.govresearchgate.net These benefits make it an attractive platform for the synthesis of active pharmaceutical ingredients and other fine chemicals. nih.govmdpi.com

While direct applications of flow chemistry for the synthesis of this compound are not extensively detailed in the available literature, the principles and methodologies have been successfully applied to the synthesis of structurally related and complex molecules, demonstrating its potential. For instance, a 10-step chemo-biocatalytic, continuous-flow asymmetric synthesis of cyproterone (B1669671) acetate has been reported. nih.govresearchgate.net This synthesis integrates multiple transformations into a telescoped flow sequence, showcasing the power of this technology for complex molecule synthesis. nih.govresearchgate.net The process includes key steps such as an engineered enzyme-catalyzed dehydrogenation and a rapid flow Corey-Chaykovsky cyclopropanation to construct the steroidal core. nih.govresearchgate.net

The synthesis of other complex molecules, such as lomustine (B1675051) and norephedrine, has also been achieved using flow chemistry, highlighting the versatility of this technique. mdpi.com These examples underscore the potential for developing a continuous-flow process for the synthesis of this compound, which could offer significant advantages in terms of efficiency and scalability.

The following table outlines key parameters from a reported flow synthesis of a complex steroidal acetate, illustrating the capabilities of this technology.

| Parameter | Value | Reference |

| Number of Steps | 10 | nih.govresearchgate.net |

| Total Reaction Time | 3 hours | researchgate.net |

| Overall Yield | 9.6% | researchgate.net |

| Key Technologies | Chemo-biocatalysis, Continuous-flow | nih.govresearchgate.net |

Photoredox Catalysis in Related Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild reaction conditions. rsc.orgresearchgate.netnih.gov This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates. researchgate.net

A notable application of photoredox catalysis relevant to the synthesis of cyclopentene derivatives is the rearrangement of vinylcyclopropanes (VCPs). rsc.org The vinylcyclopropane (B126155) rearrangement (VCPR) is a significant transformation for constructing cyclopentene rings. rsc.org Research has shown that a visible-light photoredox-catalyzed radical-polar crossover cyclization of allenes with carboxylic acids can produce functionalized VCPs. rsc.orgresearchgate.net These VCPs can then undergo a mild, Ni-catalyzed isomerization to yield cyclopentene derivatives in excellent yields. rsc.org

Furthermore, photoredox catalysis has been employed for the ring-opening functionalization of aryl cyclopropanes. nih.govresearchgate.net This strategy involves the SET oxidation of the cyclopropane (B1198618) to a radical cation, which can then undergo nucleophilic attack and subsequent transformations. nih.gov This approach has been used to achieve the 1,3-difunctionalization of aryl cyclopropanes, leading to the formation of γ-aroyloxy ketones. nih.gov

The combination of photoredox catalysis with other catalytic cycles, such as N-heterocyclic carbene (NHC) catalysis or cobalt catalysis, has further expanded the scope of these transformations. thieme-connect.denih.gov For example, a cooperative NHC and photoredox catalysis system has been developed for the ring-opening/arylcarboxylation/acylation of aryl cyclopropanes. nih.gov Similarly, a dual photoredox and cobalt-catalyzed system has been used for the ring-opening/acceptorless dehydrogenative functionalization of monodonor cyclopropanes. thieme-connect.de

The table below provides an overview of reaction conditions for a photoredox-catalyzed synthesis of vinyl cyclopropanes, which are precursors to cyclopentenes.

| Component | Condition | Reference |

| Photocatalyst | 4-CzIPN (2 mol%) | researchgate.net |

| Base | K₂HPO₄ (2.0 equiv.) | researchgate.net |

| Solvent | MeCN | researchgate.net |

| Light Source | Blue LED strips (452 nm) | researchgate.net |

| Temperature | Room Temperature | researchgate.net |

| Atmosphere | Argon | researchgate.net |

Reaction Chemistry and Mechanistic Investigations of 2 1 Cyclopentenyl Acetate

Electrophilic and Nucleophilic Additions

The presence of a carbon-carbon double bond in 2-(1-cyclopentenyl) acetate (B1210297) makes it susceptible to a variety of addition reactions. The electronic nature of the double bond, influenced by the adjacent acetate group, dictates its reactivity towards both electrophiles and nucleophiles.

Hydroboration-Oxidation Pathways

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene. wikipedia.orglibretexts.org In the case of 2-(1-cyclopentenyl) acetate, the reaction proceeds with high regioselectivity and stereoselectivity.

Mechanism and Stereochemistry: The first step involves the addition of borane (B79455) (BH₃) across the double bond. This hydroboration step is a concerted, syn-addition, where the boron atom adds to the less substituted carbon (C2) and a hydride adds to the more substituted carbon (C1) from the same face of the ring. libretexts.orgchemistrysteps.comlibretexts.org This regioselectivity is governed by both steric factors, as the bulky borane group preferentially approaches the less hindered carbon, and electronic effects. chemistrysteps.comredalyc.org The subsequent oxidation step, typically using hydrogen peroxide (H₂O₂) in a basic solution, replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. libretexts.orgmasterorganicchemistry.comyoutube.com

Expected Products of Hydroboration-Oxidation:

| Reactant | Reagents | Major Product(s) | Stereochemistry | Regioselectivity |

|---|---|---|---|---|

| This compound | 1. BH₃·THF 2. H₂O₂, NaOH | (1R,2R)-2-Hydroxycyclopentyl acetate and (1S,2S)-2-Hydroxycyclopentyl acetate (racemic mixture) | Syn-addition | Anti-Markovnikov |

Halogenation and Halohydrin Formation Studies

The reaction of this compound with halogens (e.g., Br₂ or Cl₂) can lead to different products depending on the solvent used.

Halohydrin Formation in Aqueous Solvents: When the reaction is carried out in a nucleophilic solvent such as water, a halohydrin is formed. chemistrysteps.comleah4sci.com The initial step is the formation of the halonium ion. Subsequently, a water molecule, being the solvent and present in large excess, acts as the nucleophile instead of the halide ion. chemistrysteps.comyoutube.com Water attacks the more substituted carbon of the cyclic halonium ion, which bears a greater partial positive charge. This regioselectivity follows Markovnikov's rule. leah4sci.comchadsprep.com The attack occurs with anti-stereochemistry, leading to the trans configuration of the halogen and hydroxyl groups. leah4sci.comlibretexts.org A final deprotonation step yields the halohydrin.

Summary of Halogenation Reactions:

| Reactant | Reagents/Solvent | Reaction Type | Major Product(s) | Stereochemistry |

|---|---|---|---|---|

| This compound | Br₂, CH₂Cl₂ | Halogenation | (1R,2S)-1,2-Dibromocyclopentyl acetate and (1S,2R)-1,2-Dibromocyclopentyl acetate (racemic) | Anti-addition |

| This compound | Br₂, H₂O | Halohydrin Formation | (1R,2R)-1-Bromo-2-hydroxycyclopentyl acetate and (1S,2S)-1-Bromo-2-hydroxycyclopentyl acetate (racemic) | Anti-addition |

Michael-type Additions and Conjugate Reactions

This compound, as an α,β-unsaturated ester, can function as a Michael acceptor in conjugate addition reactions. acs.orgwikipedia.org In this reaction, a nucleophile adds to the β-carbon of the double bond (C2), which is rendered electrophilic by the electron-withdrawing nature of the conjugated acetate group.

The mechanism involves the attack of a soft nucleophile, such as an enolate or an organocuprate (Gilman reagent), at the β-position. masterorganicchemistry.com This 1,4-addition results in the formation of a new carbon-carbon bond and generates an enolate intermediate, which is subsequently protonated during workup to give the saturated product. masterorganicchemistry.com The reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.org

For example, the reaction with a Gilman reagent, such as lithium dimethylcuprate (Li(CH₃)₂Cu), would result in the addition of a methyl group to the C2 position of the cyclopentyl ring.

Representative Michael Addition:

| Reactant | Michael Donor (Reagent) | Product | Bond Formed |

|---|---|---|---|

| This compound | Lithium dimethylcuprate (Li(CH₃)₂Cu) | 2-Methylcyclopentyl acetate | C(sp³)-C(sp³) |

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The π-system of this compound allows it to participate in such transformations, notably as a dienophile in Diels-Alder reactions and in sigmatropic rearrangements.

Diels-Alder Cycloadditions and Related Processes

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org The double bond in this compound can act as a dienophile (the 2π component), particularly when reacting with an electron-rich diene. The acetate group, being electron-withdrawing, activates the dienophile for reaction with a suitable conjugated diene (the 4π component). masterorganicchemistry.com

The reaction is concerted and stereospecific. The stereochemistry of the dienophile is retained in the product. libretexts.org For example, reacting this compound with a simple diene like 1,3-butadiene (B125203) would yield a bicyclic adduct. The reaction typically favors the formation of the endo product due to secondary orbital interactions in the transition state.

Example of a Diels-Alder Reaction:

| Diene | Dienophile | Product | Reaction Type |

|---|---|---|---|

| 1,3-Butadiene | This compound | Bicyclo[4.3.0]non-3-ene derivative | [4+2] Cycloaddition |

jk-sci.comjk-sci.com-Sigmatropic Rearrangements

jk-sci.comjk-sci.com-Sigmatropic rearrangements involve the concerted reorganization of six electrons over a six-atom framework. wikipedia.org The most well-known example is the Claisen rearrangement. wikipedia.orgbyjus.com While this compound itself is not primed for a classic Claisen rearrangement, its derivatives or the enolate form can undergo related transformations like the Ireland-Claisen rearrangement. wikipedia.orglibretexts.org

The Ireland-Claisen rearrangement involves the jk-sci.comjk-sci.com-sigmatropic rearrangement of an allylic ester silyl (B83357) enol ether (or silyl ketene (B1206846) acetal). libretexts.org If this compound were derived from an allylic alcohol, this pathway would be highly relevant. For the parent compound, such a rearrangement is not directly applicable. However, the general principle of a jk-sci.comjk-sci.com-shift is a key reaction type for related allylic enol ether systems.

The generic Claisen rearrangement of an allyl vinyl ether proceeds through a highly ordered, chair-like transition state to form a γ,δ-unsaturated carbonyl compound. libretexts.orgimperial.ac.uk This process is a powerful method for carbon-carbon bond formation with excellent stereocontrol. nih.gov

Transition Metal-Catalyzed Transformations

The carbon-carbon double bond and the allylic acetate functionality in this compound make it a versatile substrate for a variety of transition metal-catalyzed transformations. These reactions, often proceeding with high efficiency and selectivity, provide powerful tools for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are particularly effective in activating the allylic C-O bond of this compound for nucleophilic substitution, a process famously known as the Tsuji-Trost reaction. organic-chemistry.org This reaction proceeds through a characteristic catalytic cycle involving the formation of a π-allylpalladium intermediate.

The generally accepted mechanism begins with the coordination of the palladium(0) catalyst to the double bond of the cyclopentenyl acetate. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond of the acetate group, leading to the expulsion of the acetate anion and the formation of a cationic (η³-cyclopentenyl)palladium(II) complex. This π-allyl complex is the key intermediate that is then susceptible to attack by a wide range of nucleophiles. The nucleophilic attack typically occurs at one of the terminal carbons of the π-allyl system, regenerating the palladium(0) catalyst and yielding the substituted product. organic-chemistry.org

The regioselectivity of the nucleophilic attack on the unsymmetrical π-allylpalladium complex derived from substituted cyclopentenyl acetates is a critical aspect of these reactions. acs.org For cyclopentenyl substrates, the planarity of the ring system can lead to lower regioselectivity compared to cyclohexenyl systems. acs.org However, the choice of ligands on the palladium catalyst and the nature of the nucleophile can significantly influence the site of attack. acs.orgsemanticscholar.org Stabilized carbon nucleophiles, such as malonates, are commonly employed in these transformations.

Table 1: Representative Palladium-Catalyzed Allylic Alkylation of Cyclopentenyl Acetate Derivatives

| Entry | Nucleophile | Catalyst System | Product | Yield (%) | Ref |

| 1 | Dimethyl malonate | Pd₂(dba)₃ / dppe | 2-(1,3-bis(methoxycarbonyl)propyl)cyclopent-1-ene | 85 | nih.gov |

| 2 | Sodium diethyl malonate | [Pd(allyl)Cl]₂ / PPh₃ | Diethyl 2-(cyclopent-2-en-1-yl)malonate | 92 | organic-chemistry.org |

| 3 | 2-Acylimidazole | Pd₂(dba)₃ / (S)-tBu-PHOX | Chiral 2-acylimidazole derivative | 95 | nih.gov |

Ruthenium-Catalyzed Olefin Metathesis Reactions

Ruthenium-based catalysts, particularly the well-defined Grubbs-type catalysts, have revolutionized olefin metathesis, enabling the formation of new carbon-carbon double bonds with high functional group tolerance. harvard.edu this compound can participate in two primary types of olefin metathesis reactions: ring-closing metathesis (RCM) and cross-metathesis (CM).

For RCM to occur, the this compound moiety must be part of a diene. For instance, if the acetate group is replaced by a longer chain terminating in a vinyl group, intramolecular metathesis can lead to the formation of a new ring system. The reaction is driven by the formation of volatile ethylene (B1197577) gas. The efficiency of RCM is influenced by factors such as the length of the tether connecting the two olefinic units and the steric environment around the double bonds. nih.gov

In cross-metathesis, this compound reacts with another olefin to produce a new, unsymmetrical olefinic product, again with the release of a volatile byproduct. The selectivity in cross-metathesis can be challenging, as a mixture of homodimers and the desired cross-product can be formed. However, by using an excess of one of the olefin partners or by choosing olefins with different reactivities, good yields of the cross-metathesis product can often be achieved. organic-chemistry.orgnih.gov The second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity and broader substrate scope for these transformations. harvard.edu

Table 2: Hypothetical Ruthenium-Catalyzed Olefin Metathesis Reactions Involving a Cyclopentenyl Moiety

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Potential Product |

| RCM | Diene containing a cyclopentenyl moiety | - | Grubbs II | Bicyclic olefin |

| CM | This compound | Styrene | Grubbs II | 1-(2-phenylvinyl)cyclopent-1-ene derivative |

| Ene-yne CM | This compound | Phenylacetylene | Grubbs II | 1-(1,3-diphenylallyl)cyclopent-1-ene derivative |

Asymmetric Catalysis Involving Cyclopentenyl Substrates

The development of chiral ligands for transition metal catalysts has enabled the enantioselective synthesis of a vast array of molecules. In the context of this compound, asymmetric palladium-catalyzed allylic substitution (also known as the asymmetric Tsuji-Trost reaction) is a particularly well-developed area. acs.orgresearchgate.net

The key to achieving high enantioselectivity is the use of a chiral ligand that coordinates to the palladium center. This chiral ligand environment influences the geometry of the π-allylpalladium intermediate and/or the trajectory of the incoming nucleophile, leading to the preferential formation of one enantiomer of the product. nih.gov A variety of chiral ligands have been developed for this purpose, with phosphinooxazoline (PHOX) ligands being particularly successful for cyclic substrates like cyclopentenyl acetate. acs.orgcaltech.educaltech.edu

Research has shown that high enantiomeric excesses (ee) can be achieved in the reaction of cyclopentenyl acetate with nucleophiles like dimethyl malonate when using a palladium catalyst in conjunction with a suitable chiral ligand. acs.org The choice of solvent and the nature of the base used can also have a significant impact on the stereochemical outcome of the reaction.

Table 3: Chiral Ligands for Asymmetric Allylic Alkylation of Cyclopentenyl Acetate

| Ligand Type | Specific Ligand | Nucleophile | Enantiomeric Excess (ee %) | Ref |

| Phosphinooxazoline (PHOX) | (S)-tBu-PHOX | Dimethyl malonate | 91 | acs.org |

| Phosphinooxazoline (PHOX) | (S)-(p-CF₃)₃-t-BuPHOX | β-ketoesters | up to 94 | caltech.educaltech.edu |

| Diaminophosphine Oxide | P-Chirogenic Diaminophosphine Oxide | Dimethyl malonate | 88 | organic-chemistry.org |

Radical Reactions and Electron Transfer Processes

The allylic position in this compound is susceptible to radical-mediated transformations. The stability of the resulting allylic radical intermediate is a key factor driving these reactions.

Generation of Radical Intermediates

The cyclopentenyl radical, an intermediate in these reactions, can be generated through homolytic cleavage of the C-H bond at the allylic position (C-3). This process is facilitated by the fact that the resulting radical is resonance-stabilized, with the unpaired electron delocalized over the C1, C2, and C3 atoms of the cyclopentenyl system. libretexts.org The bond dissociation energy of an allylic C-H bond is significantly lower than that of a vinylic or a typical alkyl C-H bond, making it the preferred site for hydrogen abstraction by a radical initiator. libretexts.org

Common methods for generating such radicals include the use of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in the presence of a reagent like N-bromosuccinimide (NBS) for allylic bromination. libretexts.org While not a direct generation from the acetate, these methods highlight the susceptibility of the allylic position to radical formation. In the context of the acetate itself, radical intermediates could potentially be formed through single-electron transfer processes or via reactions with highly reactive radical species. For example, the polymerization of allyl acetate is known to proceed through a radical mechanism. acs.org

Table 4: Relative Bond Dissociation Energies (BDEs)

| Bond Type | BDE (kcal/mol) | Stability of Resulting Radical |

| Vinylic C-H | ~111 | Low |

| Primary Alkyl C-H | ~101 | Moderate |

| Allylic C-H | ~88 | High (Resonance Stabilized) |

Radical Cyclization Pathways

Once formed, radical intermediates derived from appropriately substituted this compound derivatives can undergo intramolecular cyclization reactions. These radical cyclizations are powerful methods for the construction of new ring systems. The regioselectivity of the cyclization is often governed by Baldwin's rules, which predict the favored ring size based on the geometry of the transition state. 5-exo cyclizations are generally favored over 6-endo cyclizations for radical pathways.

For a radical cyclization to occur, the this compound derivative must possess an appropriately positioned unsaturated moiety (e.g., an alkene or alkyne) that can be attacked by the initially formed radical. For instance, a derivative with a tethered alkene could undergo an intramolecular addition of the cyclopentenyl radical to the distal double bond, forming a new carbon-carbon bond and a new ring. The resulting cyclized radical would then be quenched by a hydrogen atom donor to yield the final product. Such tin-free radical cyclization methods are of increasing interest due to their milder reaction conditions and reduced toxicity compared to traditional methods that rely on organotin reagents.

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity and stereoselectivity of reactions involving this compound are of paramount importance in synthetic organic chemistry, as they dictate the spatial arrangement of atoms in the resulting molecules. The ability to control these aspects allows for the precise construction of complex molecular architectures with desired biological activities or material properties. This section delves into the strategies and mechanistic principles that govern the control of functionalization patterns and the preservation or strategic derivatization of stereocenters in reactions of this compound.

The control of functionalization patterns in reactions of this compound primarily revolves around directing the attack of a nucleophile to a specific position on the cyclopentenyl ring. In the context of transition metal-catalyzed reactions, particularly palladium-catalyzed allylic alkylation, the regioselectivity of the nucleophilic attack on the η³-allyl palladium intermediate is a well-studied phenomenon. The outcome of these reactions is influenced by a delicate interplay of electronic and steric factors, which can be modulated by the choice of ligands, the nature of the nucleophile, and the reaction conditions. researchgate.netnih.gov

In palladium-catalyzed allylic alkylation, the reaction of this compound with a nucleophile can, in principle, yield two regioisomeric products, resulting from attack at either the C1 or C3 position of the π-allyl intermediate. The preferential formation of one isomer over the other is a key aspect of controlling the functionalization pattern.

Research has shown that the ligand bound to the palladium center plays a crucial role in determining the regioselectivity. Generally, with soft, carbon-based nucleophiles, the attack occurs at the less substituted terminus of the allyl system. However, the use of specific ligands can alter this preference. For instance, sterically demanding ligands can direct the nucleophile to the more accessible terminal position, while certain bidentate ligands can favor attack at the more substituted carbon. nih.gov

The nature of the nucleophile also significantly impacts the regioselectivity. "Soft" nucleophiles, such as stabilized carbanions (e.g., malonates), tend to attack the less hindered carbon of the π-allyl complex. In contrast, "harder" nucleophiles may exhibit different regiochemical preferences.

The following table illustrates the influence of ligands on the regioselectivity of palladium-catalyzed allylic alkylation of a model allylic acetate, showcasing the potential for controlling functionalization patterns.

| Ligand | Nucleophile | Major Product | Minor Product | Regioselectivity (Major:Minor) |

| Triphenylphosphine (PPh₃) | Dimethyl malonate | Linear | Branched | >95:5 |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | Dimethyl malonate | Branched | Linear | Variable, can favor branched |

| (S)-BINAP | Dimethyl malonate | Branched | Linear | High, with enantioselectivity |

This table is a generalized representation based on established principles of palladium-catalyzed allylic alkylation and is intended to illustrate the concept of ligand-controlled regioselectivity.

Furthermore, the substrate itself can influence the regiochemical outcome. For cyclic systems like the cyclopentenyl ring, the inherent strain and conformational preferences can also play a role in directing the incoming nucleophile.

When this compound is chiral, either due to substitution on the ring or as a result of its synthesis from a chiral precursor, the maintenance of its diastereomeric and enantiomeric purity during subsequent reactions is a critical challenge. Stereoselective reactions aim to either preserve the existing stereochemistry or to create new stereocenters in a controlled manner.

The enantioselectivity of these reactions can be further controlled by the use of chiral ligands on the metal catalyst. Chiral ligands can create a chiral environment around the metal center, leading to a differentiation between the two enantiotopic faces of the π-allyl intermediate or the two enantiomers of a racemic starting material in a kinetic resolution. nih.gov For example, the use of chiral phosphine (B1218219) ligands such as BINAP or P,N-ligands can lead to high enantiomeric excesses in the products of allylic alkylation. rsc.org

The following data table provides representative examples of enantioselective allylic alkylation on a generic cyclic allylic acetate, demonstrating the effectiveness of chiral ligands in controlling the stereochemical outcome.

| Chiral Ligand | Nucleophile | Product Enantiomeric Excess (ee) |

| (R)-BINAP | Sodium dimethyl malonate | >95% |

| (S,S)-Trost Ligand | Benzylamine | up to 99% |

| Planar Chiral P,N-Ferrocene Ligand | Sodium diethyl malonate | High, tunable based on ligand structure |

This table is illustrative of the high levels of enantioselectivity that can be achieved in palladium-catalyzed allylic alkylation through the use of chiral ligands, based on general findings in the field.

Beyond preservation, the derivatization of a chiral center with controlled stereochemistry is also a key synthetic operation. For instance, if a diastereomerically or enantiomerically pure form of a substituted this compound is used, subsequent reactions can be designed to proceed with high diastereoselectivity, leading to the formation of a specific diastereomer of the product. This control is often achieved by substrate-directed reactions, where the existing stereocenter dictates the facial selectivity of the attack of a reagent.

2 1 Cyclopentenyl Acetate As a Synthetic Building Block Synthon

Precursor in Complex Carbocyclic System Synthesis

The carbocyclic framework of 2-(1-Cyclopentenyl) acetate (B1210297) serves as an excellent starting point for the elaboration of more complex ring systems. Its inherent reactivity allows for its participation in a variety of carbon-carbon bond-forming reactions, leading to the creation of intricate polycyclic and spirocyclic structures.

Annulation Reactions for Polycyclic Structures

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of polycyclic synthesis. While direct examples of 2-(1-Cyclopentenyl) acetate in well-known annulation reactions like the Robinson annulation are not extensively documented, the underlying principles of its reactivity suggest its potential as a Michael donor. The Robinson annulation, a powerful method for creating six-membered rings, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comfiveable.mewikipedia.orgyoutube.com Typically, an enolate of a ketone or a related species acts as the nucleophile in the initial Michael addition. fiveable.mewikipedia.org In principle, the enol acetate of a cyclopentanone (B42830) derivative, which is structurally related to this compound, could serve a similar role, adding to an α,β-unsaturated ketone to initiate the annulation sequence. The successful synthesis of the Wieland-Miescher ketone, a key intermediate in steroid synthesis, through a Robinson annulation highlights the power of this strategy in building complex polycyclic systems. wikipedia.org

The synthesis of fused carbocycles often relies on the strategic functionalization of cyclic precursors. Cyclopentenone derivatives, which can be conceptually derived from this compound, are valuable intermediates in the synthesis of various natural products and bioactive molecules. acs.org

Spirocompound Construction

Spirocycles, characterized by two rings sharing a single atom, are prevalent motifs in natural products and pharmaceuticals. beilstein-journals.orgresearchgate.net The cyclopentane (B165970) ring of this compound provides a scaffold for the construction of spirocyclic systems. Methodologies for the synthesis of spirocyclic pyrrolidines from cyclopentylideneacetic acid derivatives have been developed, showcasing the utility of cyclopentane-based starting materials in accessing these complex architectures. researchgate.net Although not directly employing the acetate, these syntheses underscore the potential of the cyclopentyl core in spirocyclization strategies. The synthesis of spiro[dihydropyridine-oxindoles] from cyclopentane-1,3-dione further illustrates the versatility of cyclopentane derivatives in multicomponent reactions to build intricate spiro-fused heterocyclic systems. beilstein-journals.org

Intermediate in the Synthesis of Functionally Differentiated Compounds

Beyond its role in constructing carbocyclic frameworks, this compound serves as a valuable intermediate for the introduction of diverse functional groups, leading to a range of cyclopentanone and cyclopentenol (B8032323) derivatives, as well as other esters, ethers, and amines.

Generation of Cyclopentanone and Cyclopentenol Derivatives

The hydrolysis of the acetate group in this compound is a straightforward transformation that would yield the corresponding 2-(1-cyclopentenyl)ethanol. The hydrolysis of allylic acetates to their corresponding alcohols is a well-established reaction, often carried out under acidic or basic conditions. google.comdtic.mil This resulting allylic alcohol can then be a precursor to a variety of other functional groups.

Furthermore, the double bond in the cyclopentenyl ring can be subjected to oxidation to afford cyclopentenone derivatives. The Wacker oxidation, which utilizes a palladium-copper catalyst system, is a known method for the oxidation of cyclopentene (B43876) to cyclopentanone. researchgate.netgoogle.com Such a transformation on a cyclopentenyl acetate derivative could provide access to functionalized cyclopentenones, which are important building blocks in organic synthesis. organic-chemistry.org Low-temperature oxidation of cyclopentanone itself has been studied, revealing pathways to cyclopentenone. acs.org

Derivatization to Esters, Ethers, and Amines

The acetate group of this compound can be readily transformed into other functional groups through various substitution reactions.

Esters: Transesterification offers a direct route to other esters. This reaction can be catalyzed by various acids or bases, or by enzymes, allowing for the exchange of the acetate group with other carboxylates. organic-chemistry.org For instance, the transesterification of allylic alcohols with vinyl acetate or isopropenyl acetate is a common method for the synthesis of new allylic esters. mdpi.comgoogle.com Similarly, this compound could potentially undergo transesterification with other alcohols to yield a variety of cyclopentenyl esters.

Ethers: The synthesis of ethers from allylic acetates is another valuable transformation. Iridium-catalyzed allylation of alcohols with allyl acetate provides a facile method for the synthesis of allyl alkyl ethers. orgsyn.org This methodology could be applied to this compound to generate a range of cyclopentenyl ethers.

Amines: Allylic amination provides a direct route to nitrogen-containing compounds. Iridium-catalyzed amination of allylic acetates with primary and secondary amines has been shown to be an effective method for the formation of C-N bonds. nih.govnih.govacs.orgresearchgate.net This reaction, when applied to this compound, would lead to the corresponding allylic amines, which are versatile intermediates in the synthesis of pharmaceuticals and other nitrogenous compounds. Palladium-catalyzed amination of terpenic allylic acetates has also been reported, further highlighting the broad applicability of this transformation. researchgate.net

Chiral Auxiliary or Chiral Pool Starting Material

The concept of chirality is central to modern organic synthesis, and the use of chiral auxiliaries and starting materials from the chiral pool are key strategies for achieving stereocontrol.

While there is no direct evidence in the reviewed literature of this compound itself being used as a chiral auxiliary, the cyclopentene framework is a common feature in chiral building blocks. Chiral cyclopentenones, for example, are crucial intermediates in the asymmetric synthesis of many bioactive compounds. acs.orgnih.gov The synthesis of these chiral cyclopentenones often involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions. nih.govrsc.org

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials in synthesis. nih.gov Many terpenes, which are abundant in nature, contain cyclopentane or cyclopentene rings and are part of the chiral pool. nih.gov It is conceivable that a chiral version of this compound could be synthesized from a chiral pool precursor, thereby serving as a valuable chiral building block for the synthesis of enantiomerically pure target molecules. The development of asymmetric syntheses of functionalized cyclopentenes highlights the importance of creating such chiral synthons. nih.gov

Spectroscopic and Computational Elucidation of 2 1 Cyclopentenyl Acetate and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For 2-(1-Cyclopentenyl) acetate (B1210297), a suite of advanced NMR experiments provides unambiguous assignment of its constitution and insights into its dynamic behavior.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for assigning the proton (¹H) and carbon (¹³C) chemical shifts and confirming the connectivity of the molecule. The expected chemical shifts are based on analogous structures, such as cyclopentene (B43876) and other allylic acetates. chemicalbook.comresearchgate.net

The ¹H NMR spectrum is predicted to show distinct signals for the vinylic proton, the allylic methylene (B1212753) protons adjacent to the double bond, the homoallylic methylene protons, the methylene protons attached to the acetate group, and the methyl protons of the acetate. The ¹³C NMR spectrum would correspondingly show signals for the quaternary and tertiary vinylic carbons, the three distinct methylene carbons of the cyclopentene ring, the methylene carbon of the acetate side chain, the carbonyl carbon, and the methyl carbon.

To confirm these assignments and establish through-bond connectivity, several 2D NMR experiments are employed:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the same spin system. For 2-(1-Cyclopentenyl) acetate, COSY would show correlations between the vinylic proton and the adjacent allylic protons, and sequential correlations between the protons on the C3, C4, and C5 carbons of the cyclopentene ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the correlation from the methylene protons of the acetate side-chain (H6) to the vinylic carbon (C1) and the carbonyl carbon (C=O), as well as from the acetate's methyl protons to the carbonyl carbon. These correlations are crucial for confirming the connection between the cyclopentenyl ring and the acetate moiety.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| 1 | C | - | ~135-140 | H2, H5, H6 |

| 2 | CH | ~5.6-5.8 | ~128-132 | C1, C3, C5 |

| 3 | CH₂ | ~2.2-2.4 | ~32-35 | C1, C2, C4, C5 |

| 4 | CH₂ | ~1.8-2.0 | ~23-26 | C3, C5 |

| 5 | CH₂ | ~2.2-2.4 | ~30-33 | C1, C3, C4 |

| 6 | CH₂ | ~4.5-4.7 | ~65-70 | C1, C=O |

| 7 (C=O) | C=O | - | ~170-171 | H6, H-CH₃ |

| 8 (CH₃) | CH₃ | ~2.0-2.1 | ~20-21 | C=O |

The cyclopentene ring is not planar and exists in a dynamic equilibrium between different conformations, primarily the envelope and twist forms. researchgate.net Furthermore, rotation around the single bonds of the acetate side chain (C1-C6, C6-O, and O-C=O) introduces additional conformational flexibility.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these conformational interchanges when the rate of exchange is on the NMR timescale. copernicus.orgnih.gov By acquiring spectra at various temperatures, it is possible to observe changes in the line shape of NMR signals. At low temperatures, the exchange may be slowed sufficiently to observe distinct signals for each conformer ("slow exchange regime"). As the temperature increases, the signals broaden and eventually coalesce into a time-averaged signal at the "fast exchange regime".

For a relatively small and flexible molecule like this compound, the energy barriers for ring pseudorotation and side-chain bond rotation are expected to be low. Therefore, it would likely be in the fast exchange regime at room temperature, showing a single set of averaged signals. Low-temperature DNMR studies would be necessary to "freeze out" individual conformers and determine the activation energy barriers for their interconversion. Analysis of vicinal proton-proton coupling constants (³JHH) can also provide information about time-averaged dihedral angles and thus the relative populations of different conformers in the equilibrium.

Mass Spectrometry (MS) Techniques for Mechanistic Interrogation

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Weight: 140.18 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion (M⁺•) and subsequent fragmentation through characteristic pathways for esters and cyclic alkenes. libretexts.orgchemguide.co.uk

The molecular ion peak at m/z 140 would be observed. Key fragmentation pathways would include:

Loss of the acetoxy group: Cleavage of the C-O bond can lead to the loss of a neutral acetic acid molecule (CH₃COOH, 60 Da), resulting in a fragment ion corresponding to the cyclopentadiene (B3395910) cation at m/z 80.

Loss of a ketene (B1206846) molecule: A common fragmentation for acetates is the loss of ketene (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement if a gamma-hydrogen is available. In this specific structure, a direct McLafferty rearrangement is not canonical, but alternative rearrangements could lead to a fragment at m/z 98, corresponding to cyclopentenylmethanol.

Formation of the acetyl cation: Cleavage of the ester linkage can generate a stable acetyl cation ([CH₃CO]⁺) at m/z 43, which is often a prominent peak in the mass spectra of acetates.

Ring fragmentation: The cyclopentenyl cation itself (m/z 67, from loss of the entire acetate side chain) can undergo further fragmentation, losing ethylene (B1197577) (C₂H₄, 28 Da) to give a fragment at m/z 39, a common feature in the mass spectra of cyclic hydrocarbons. miamioh.edu

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 140 | [C₈H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 98 | [C₆H₁₀O]⁺• | Loss of ketene (CH₂=C=O) |

| 80 | [C₆H₈]⁺• | Loss of acetic acid (CH₃COOH) |

| 67 | [C₅H₇]⁺ | Loss of acetoxymethyl radical (•CH₂OCOCH₃) |

| 43 | [CH₃CO]⁺ | Acetyl cation |

| 39 | [C₃H₃]⁺ | Fragmentation of cyclopentenyl ring |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a functional group "fingerprint." IR and Raman spectroscopy are complementary techniques governed by different selection rules. ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability.

For this compound, the key vibrational modes are associated with the ester and alkene functional groups. researchgate.netsemanticscholar.org

C=O Stretch: The most intense and characteristic absorption in the IR spectrum will be the carbonyl stretch of the ester group, expected in the range of 1735-1750 cm⁻¹.

C-O Stretches: The ester will also show two C-O stretching vibrations, typically around 1230-1260 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).

C=C Stretch: The carbon-carbon double bond of the cyclopentene ring will give rise to a stretching vibration around 1640-1660 cm⁻¹. This peak may be weak in the IR spectrum but stronger in the Raman spectrum due to the polarizability of the π-bond.

=C-H Stretches: The stretching of the vinylic C-H bond will appear just above 3000 cm⁻¹ (typically 3020-3050 cm⁻¹).

C-H Stretches: The sp³ C-H stretching vibrations of the methylene and methyl groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

=C-H Bend: The out-of-plane bending of the vinylic C-H bond will produce a band in the 675-1000 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| =C-H Stretch | 3020-3050 | Medium | Medium |

| C(sp³)-H Stretch | 2850-2960 | Medium-Strong | Strong |

| C=O Stretch (Ester) | 1735-1750 | Strong | Medium |

| C=C Stretch (Alkene) | 1640-1660 | Weak-Medium | Strong |

| C-O Stretch (asymmetric) | 1230-1260 | Strong | Weak |

| C-O Stretch (symmetric) | 1000-1100 | Medium | Weak |

| =C-H Bend (out-of-plane) | 675-1000 | Strong | Weak |

Computational Chemistry and Theoretical Modeling

Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for complementing experimental data. These calculations can predict molecular geometries, spectroscopic properties, and electronic structures with a high degree of accuracy. youtube.com

DFT calculations can be employed to investigate the electronic properties of this compound. ijpsat.org A typical approach involves geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). This process yields the lowest energy conformation of the molecule.

From the optimized structure, several key electronic properties can be analyzed:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron and is typically localized on the electron-rich C=C double bond. The LUMO represents the ability to accept an electron and is often centered on the electron-deficient carbonyl carbon of the ester group. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), typically shown in red (e.g., around the carbonyl oxygen), and electron-poor regions (electrophilic sites), shown in blue (e.g., near the carbonyl carbon and acidic protons). This map is invaluable for predicting sites of intermolecular interactions and chemical reactions.

Calculated Spectroscopic Data: DFT can also be used to calculate theoretical vibrational frequencies and NMR chemical shifts. Comparing these calculated values with experimental data serves as a powerful validation of the structural assignment and conformational analysis. rsc.org

Reaction Pathway Calculations and Transition State Analysis

Computational chemistry provides a powerful lens for understanding the formation and reactivity of this compound. Density Functional Theory (DFT) is a primary tool for mapping the potential energy surface of a reaction, allowing for the elucidation of the most probable reaction pathways. By calculating the energies of reactants, intermediates, products, and transition states, a detailed mechanistic picture can be constructed.

For a representative synthesis of this compound, such as the esterification of 1-cyclopentenol with acetic anhydride (B1165640), computational models can identify the key transition states. Transition state theory is employed to locate the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry of this transition state reveals the precise arrangement of atoms as bonds are broken and formed. Vibrational frequency analysis is crucial in this context; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energetic details of such a reaction pathway, including activation energies and the energies of any intermediates, can be quantified. These calculations can also shed light on the role of catalysts, solvent effects, and the potential for competing side reactions. For instance, the calculated energy barriers for different proposed mechanisms can help determine which pathway is kinetically favored.

Table 1: Hypothetical Calculated Energetic Data for a Proposed Reaction Pathway of this compound Formation

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State 1 | +25.3 | 1 |

| Intermediate | -5.2 | 0 |

| Transition State 2 | +15.8 | 1 |

| Products | -12.7 | 0 |

Note: Data are hypothetical and for illustrative purposes.

Conformational Analysis and Energetic Profiles

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformers. The cyclopentenyl ring exhibits a degree of flexibility, and rotation is possible around the single bonds of the acetate group. Conformational analysis aims to identify all stable, low-energy conformers and to determine their relative energies and populations at a given temperature.

Computational methods, such as molecular mechanics and ab initio calculations, are employed to systematically explore the conformational space of the molecule. ijert.org This can be achieved through systematic grid scans of dihedral angles or through more sophisticated methods like the low-mode search, which follows low-frequency vibrational modes to find new energy minima. wustl.edu

For this compound, the key degrees of freedom include the puckering of the five-membered ring and the rotation around the C-O and C-C bonds of the ester group. Each stable conformer represents a local minimum on the potential energy surface. By calculating the Gibbs free energy of each conformer, their relative stabilities can be determined. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature. This information is crucial, as the experimentally observed properties of the molecule are a weighted average of the properties of the individual conformers.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C=C-O-C) | Ring Puckering | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| A | 180° (anti) | Envelope | 0.00 | 65.2 |

| B | 0° (syn) | Envelope | 0.85 | 20.1 |

| C | 180° (anti) | Twist | 1.20 | 11.5 |

| D | 0° (syn) | Twist | 2.10 | 3.2 |

Note: Data are hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational quantum chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. mit.edu For this compound, key spectroscopic parameters such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption wavelengths can be calculated.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors. modgraph.co.uk These tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Accurate prediction of chemical shifts requires consideration of the conformational flexibility of the molecule, as the observed spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies and corresponding intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide a theoretical IR spectrum that can be compared with experimental data. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are therefore typically scaled by an empirical factor to improve agreement. These calculations can aid in the assignment of specific vibrational modes to the observed absorption bands.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for the Most Stable Conformer of this compound

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR Shift (vinyl H) | 5.62 ppm | 5.58 ppm |

| ¹³C NMR Shift (C=O) | 170.5 ppm | 171.2 ppm |

| IR Frequency (C=O stretch) | 1765 cm⁻¹ | 1740 cm⁻¹ |

| IR Frequency (C=C stretch) | 1660 cm⁻¹ | 1652 cm⁻¹ |

Note: Data are hypothetical and for illustrative purposes.

Future Research Directions and Unexplored Avenues

Development of Novel Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and metal-free alternative to traditional catalysts. The development of novel organocatalytic transformations involving 2-(1-cyclopentenyl) acetate (B1210297) could unlock new synthetic pathways to valuable chiral molecules. Future research could focus on several key areas:

Asymmetric Michael Additions: While organocatalytic Michael additions to α,β-unsaturated ketones like 2-cyclopentenone are well-established, the application to less activated systems such as 2-(1-cyclopentenyl) acetate remains an area ripe for exploration. Research into the use of chiral aminocatalysts, such as diarylprolinol silyl (B83357) ethers, could facilitate the enantioselective addition of various nucleophiles to the cyclopentene (B43876) ring. This would provide access to a range of functionalized cyclopentane (B165970) derivatives with high stereocontrol.

Enantioselective Functionalization: Beyond Michael additions, other organocatalytic transformations could be envisioned. For instance, asymmetric epoxidation or dihydroxylation of the double bond, catalyzed by chiral organic molecules, would yield valuable chiral building blocks. Furthermore, the development of organocatalytic methods for the α-functionalization of the acetate moiety, potentially through enolate-type intermediates, could expand the synthetic utility of this compound.

Cascade Reactions: The design of organocatalytic cascade reactions initiated by a transformation on the this compound core could lead to the rapid construction of complex molecular architectures. A well-designed cascade could involve an initial enantioselective addition to the double bond, followed by one or more intramolecular reactions to form polycyclic systems.

Application in Sustainable Chemical Synthesis

The principles of green chemistry are increasingly guiding synthetic route design. This compound can serve as a platform for developing more sustainable chemical processes.

Use of Greener Solvents: Research into the use of environmentally benign solvents for reactions involving this compound is a critical area. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been explored as greener alternatives to traditional solvents like DMF and DCM in other areas of synthesis, such as solid-phase peptide synthesis. Investigating the solubility and reactivity of this compound and its reaction partners in these solvents could lead to more sustainable protocols. The use of bio-based solvents, such as glycerol, in reactions like the Diels-Alder cycloaddition has also been reported and could be applicable.

Atom-Economic Reactions: Future research should prioritize the development of atom-economic reactions that incorporate the majority of the atoms from the starting materials into the final product. For instance, catalytic addition reactions to the double bond of this compound would be more atom-economical than substitution reactions that generate stoichiometric byproducts.

Flow Chemistry: The synthesis of this compound and its subsequent transformations could be adapted to continuous flow processes. Flow chemistry offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for easier scale-up. Developing a sustainable flow synthesis would be a significant step towards the industrial application of this compound.

Interfacing with Biomimetic Reactions

Biomimetic synthesis, which mimics biological reaction pathways, offers a powerful strategy for the efficient and selective synthesis of complex molecules. Interfacing this compound with biomimetic reaction concepts could lead to novel and efficient synthetic methods.

Enzyme-Catalyzed Transformations: The use of enzymes as catalysts for the transformation of this compound is a promising avenue. For example, lipases could be employed for the enantioselective hydrolysis of the acetate group, providing access to chiral 1-cyclopentenyl-2-ol. Conversely, esterases could be used to catalyze the formation of the acetate from the corresponding alcohol with high selectivity.

Biomimetic Polyene Cyclizations: The cyclopentene core of this compound could serve as a starting point for biomimetic polyene cyclization cascades. While the synthesis of lavandulyl acetate has been achieved through a biomimetic approach involving carbocation intermediates, a similar strategy could be envisioned for this compound. Acid-catalyzed reactions could initiate the formation of a carbocation, which could then be trapped by internal or external nucleophiles to generate complex polycyclic structures reminiscent of natural products.

Exploration of Solid-Phase Synthesis Methodologies

Solid-phase synthesis has revolutionized the synthesis of peptides and other polymers by simplifying purification and allowing for automation. Applying solid-phase methodologies to the synthesis and functionalization of this compound could offer significant advantages.

Q & A

Q. What are the established synthetic routes for preparing 2-(1-Cyclopentenyl) acetate, and what key reaction parameters influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclopentenol derivatives as intermediates. One approach involves the acetylation of 2-(1-cyclopentenyl)ethanol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine or DMAP). Key parameters include:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like cyclopentene ring opening.

- Solvent selection : Anhydrous conditions (e.g., dichloromethane or THF) prevent hydrolysis of the acetylating agent.

- Catalyst efficiency : DMAP enhances reaction rates by stabilizing the acyl intermediate .

For example, Plate et al. (1957) demonstrated the reaction of cyclopentenyl chloride with acetic anhydride under controlled conditions, achieving yields of ~75% by optimizing stoichiometry and reflux duration .

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : Molecular ion peaks at m/z 210.31 (molecular weight) and fragmentation patterns (e.g., loss of acetyl group, m/z 150) validate purity .

Data interpretation should cross-reference databases like NIST Chemistry WebBook for spectral libraries and ensure solvent peaks are excluded .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer: